![molecular formula C12H16O B14651785 {[(Pent-4-en-2-yl)oxy]methyl}benzene CAS No. 40844-09-5](/img/structure/B14651785.png)
{[(Pent-4-en-2-yl)oxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(Pent-4-en-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers It consists of a benzene ring substituted with a pent-4-en-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-4-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with pent-4-en-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate benzyl ether, which is then converted to the final product through a series of steps involving dehydration and rearrangement.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor containing an acid catalyst, where the reactants are continuously fed into the reactor and the product is collected at the outlet. This process allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions
{[(Pent-4-en-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
科学研究应用
{[(Pent-4-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used as an intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of {[(Pent-4-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are typically studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
相似化合物的比较
Similar Compounds
Benzyl methyl ether: Similar structure but with a methyl group instead of the pent-4-en-2-yloxy group.
Phenyl ethyl ether: Contains an ethyl group instead of the pent-4-en-2-yloxy group.
Uniqueness
The uniqueness of {[(Pent-4-en-2-yl)oxy]methyl}benzene lies in its pent-4-en-2-yloxy group, which imparts distinct chemical properties and reactivity compared to other ethers. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
40844-09-5 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
pent-4-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
InChI 键 |
ZVBRYBLKJFUMFF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


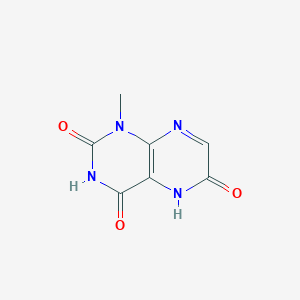

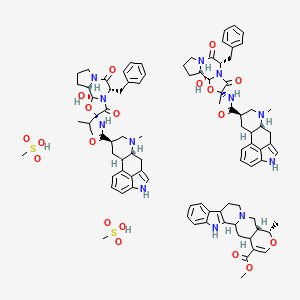
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
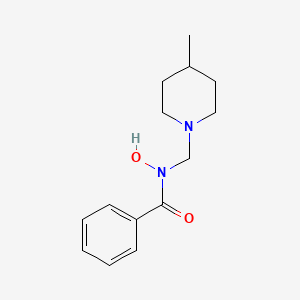
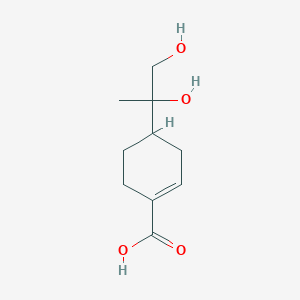
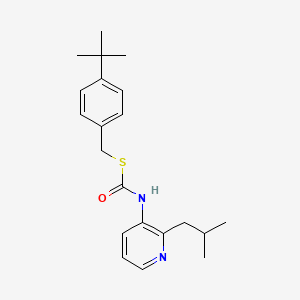


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

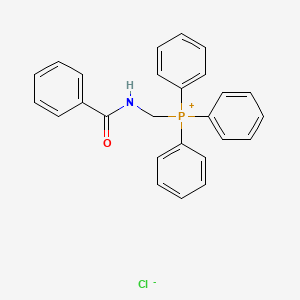
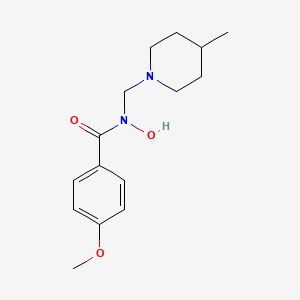
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
